molecular formula C3H8ClF2NO B6241403 2-amino-3,3-difluoropropan-1-ol hydrochloride CAS No. 2377033-32-2

2-amino-3,3-difluoropropan-1-ol hydrochloride

Cat. No.: B6241403
CAS No.: 2377033-32-2
M. Wt: 147.55 g/mol
InChI Key: HQSKPMOOHUYKAI-UHFFFAOYSA-N
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Description

2-amino-3,3-difluoropropan-1-ol hydrochloride is a chemical compound with the molecular formula C3H8ClF2NO and a molecular weight of 147.55 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group attached to a three-carbon chain. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,3-difluoropropan-1-ol hydrochloride typically involves the reaction of 3,3-difluoropropene with ammonia and water under controlled conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-3,3-difluoropropan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products

The major products formed from these reactions include difluorinated ketones, aldehydes, and substituted amine derivatives .

Scientific Research Applications

2-amino-3,3-difluoropropan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-amino-3,3-difluoropropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include modulation of enzyme activity and alteration of cellular signaling processes .

Properties

CAS No.

2377033-32-2

Molecular Formula

C3H8ClF2NO

Molecular Weight

147.55 g/mol

IUPAC Name

2-amino-3,3-difluoropropan-1-ol;hydrochloride

InChI

InChI=1S/C3H7F2NO.ClH/c4-3(5)2(6)1-7;/h2-3,7H,1,6H2;1H

InChI Key

HQSKPMOOHUYKAI-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)F)N)O.Cl

Purity

95

Origin of Product

United States

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